6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide
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Overview
Description
6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide is an organic compound with a complex structure that includes a phenoxy group attached to an indene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide typically involves the following steps:
Formation of the Indene Backbone: The indene backbone can be synthesized through the hydrogenation of indene.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group on the indene backbone.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including as a kinase inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function . This inhibition can affect various cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Known for its kinase inhibitory properties.
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: Used in similar applications but with different functional groups.
Uniqueness
6-Phenoxy-2,3-dihydro-1H-indene-1-carboxamide is unique due to its phenoxy group, which imparts distinct chemical properties and potential biological activities compared to other indene derivatives .
Properties
CAS No. |
61346-53-0 |
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Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
6-phenoxy-2,3-dihydro-1H-indene-1-carboxamide |
InChI |
InChI=1S/C16H15NO2/c17-16(18)14-9-7-11-6-8-13(10-15(11)14)19-12-4-2-1-3-5-12/h1-6,8,10,14H,7,9H2,(H2,17,18) |
InChI Key |
PJINOMDYFNXOKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1C(=O)N)C=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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